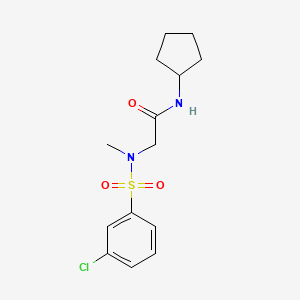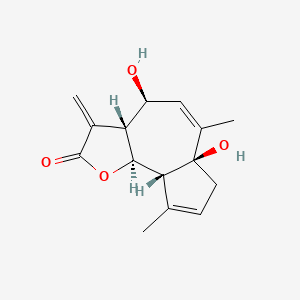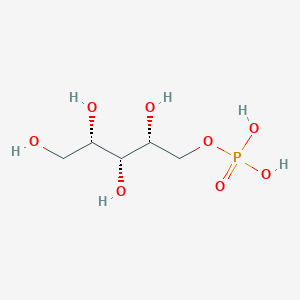
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide is a sulfonamide compound with a molecular formula of C14H19ClN2O3S and a molecular weight of 330.8 g/mol. This compound has been identified as having potential anticoronaviral properties.
Analyse Chemischer Reaktionen
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide, like other sulfonamides, can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is not available.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen or the aromatic ring.
Common reagents and conditions for these reactions would depend on the desired transformation and the specific functional groups present in the molecule. Major products formed from these reactions would vary based on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide has been identified as having potential anticoronaviral properties. This makes it a compound of interest in the field of medicinal chemistry, particularly in the development of antiviral drugs. Additionally, sulfonamide compounds are known for their antibacterial properties, and this compound may also be explored for such applications.
Wirkmechanismus
The exact mechanism of action for N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide is not well-documented. sulfonamides typically exert their effects by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. This compound may act on similar molecular targets and pathways, potentially inhibiting key enzymes or proteins involved in viral replication.
Vergleich Mit ähnlichen Verbindungen
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide can be compared to other sulfonamide compounds, such as:
Sulfamethoxazole: A well-known antibacterial sulfonamide.
Sulfadiazine: Another antibacterial sulfonamide used in combination with other drugs.
Sulfisoxazole: Used to treat urinary tract infections.
What sets this compound apart is its potential anticoronaviral activity, which is not a common property among traditional sulfonamides.
Eigenschaften
Molekularformel |
C14H19ClN2O3S |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
2-[(3-chlorophenyl)sulfonyl-methylamino]-N-cyclopentylacetamide |
InChI |
InChI=1S/C14H19ClN2O3S/c1-17(10-14(18)16-12-6-2-3-7-12)21(19,20)13-8-4-5-11(15)9-13/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,16,18) |
InChI-Schlüssel |
AQPUOWMWVSBUSI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Löslichkeit |
7.6 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[22-[(3S,4R,5S,6R)-4-amino-5-hydroxy-3,6-dimethyloxan-2-yl]oxy-4,8,10,12,14,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-37-methyl-2,6,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carbonyl]amino]acetic acid](/img/structure/B1231380.png)


![5-Amino-1-(2-hydroxyethyl)-2-[[(6R,7R)-7-[[2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1H-pyrazol-2-ium](/img/structure/B1231387.png)

![[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B1231391.png)




